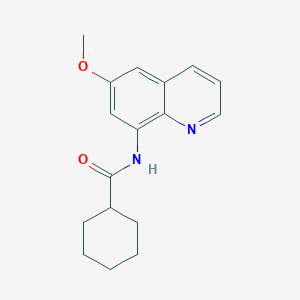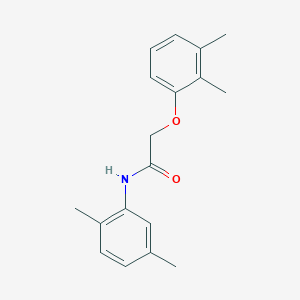![molecular formula C12H13N3O3S2 B5600472 N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B5600472.png)
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is 311.03983363 g/mol and the complexity rating of the compound is 428. The solubility of this chemical has been described as 45.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. These compounds, including azo sulfonamide chromophores with long aliphatic chains, have been utilized as active NLO materials. Films containing these chromophores have been prepared via spin-coating on glass surfaces, demonstrating moderate NLO-fores with static β values indicative of their NLO properties. The materials were subjected to corona poling and all-optical poling to align the chromophores, determining the first-order NLO susceptibility. The NLO coefficient d33 was quantitatively assessed for these films, highlighting their potential in NLO applications and the development of diffraction grating systems (Kucharski et al., 2010; Marański K. et al., 2010).
Anticonvulsant Agents
Derivatives of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, incorporating a sulfonamide thiazole moiety, have been synthesized and evaluated for their anticonvulsant activity. Through various chemical reactions, a range of compounds was produced, with some showing significant protective effects against picrotoxin-induced convulsions in studies. This research underscores the potential of these compounds in the development of new anticonvulsant medications (Farag et al., 2012).
Enzyme Inhibition for Antitumor Applications
A series of 4-(thiazol-2-ylamino)-benzenesulfonamides has been synthesized to explore their potential in inhibiting carbonic anhydrase (CA) isoforms, including CA IX associated with tumors. These compounds have demonstrated excellent inhibition of CA isoforms, suggesting their utility in developing antitumor agents. Specifically, their effectiveness against the tumor-associated CA IX isoform, a target in cancer treatment, indicates their potential application in anticancer therapies (Gawad et al., 2016).
Wirkmechanismus
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiazole derivatives have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-2-11(16)14-9-3-5-10(6-4-9)20(17,18)15-12-13-7-8-19-12/h3-8H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZAZSWJSBAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5600404.png)
![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)
![1-chloro-2-[(2-ethoxyphenoxy)methyl]benzene](/img/structure/B5600421.png)
![(3S,4R)-1-[6-(dimethylamino)pyridine-3-carbonyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5600428.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)


![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)
![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)
![N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5600476.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)

